molecular formula C11H14ClNO B14887529 ((3R,4S)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol CAS No. 1260617-11-5

((3R,4S)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol

Cat. No.: B14887529
CAS No.: 1260617-11-5
M. Wt: 211.69 g/mol
InChI Key: CAPQIHOUMBRMTA-MWLCHTKSSA-N
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Description

((3R,4S)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol: is a chiral compound with a pyrrolidine ring substituted with a chlorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3R,4S)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

((3R,4S)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl-substituted pyrrolidine.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

((3R,4S)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies investigating the interactions of chiral compounds with biological systems.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((3R,4S)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    ((3R,4S)-4-Phenylpyrrolidin-3-YL)methanol: Similar structure but lacks the chlorine atom.

    ((3R,4S)-4-(4-Fluorophenyl)pyrrolidin-3-YL)methanol: Similar structure with a fluorine atom instead of chlorine.

    ((3R,4S)-4-(4-Bromophenyl)pyrrolidin-3-YL)methanol: Similar structure with a bromine atom instead of chlorine.

Uniqueness

((3R,4S)-4-(4-Chlorophenyl)pyrrolidin-3-YL)methanol is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physicochemical properties. The chlorine atom can also serve as a handle for further functionalization, making this compound versatile for various applications.

Properties

CAS No.

1260617-11-5

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

[(3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-8(2-4-10)11-6-13-5-9(11)7-14/h1-4,9,11,13-14H,5-7H2/t9-,11-/m1/s1

InChI Key

CAPQIHOUMBRMTA-MWLCHTKSSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C2=CC=C(C=C2)Cl)CO

Canonical SMILES

C1C(C(CN1)C2=CC=C(C=C2)Cl)CO

Origin of Product

United States

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